Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane
Description
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane (CAS: Not explicitly provided; referred to as "the target compound" hereafter) is a bifunctional organosilane characterized by a unique hybrid structure. It features a central propyl chain linked via a polyether (ethoxy) spacer to another trimethoxysilylpropoxy group. This molecular architecture combines hydrolyzable trimethoxy silane groups with a flexible ethoxy-propyl backbone, enabling dual functionality: (1) covalent bonding to inorganic substrates (e.g., glass, metals) via silanol formation and (2) compatibility with organic polymers through its ether linkages . Such properties make it a promising coupling agent for composites, coatings, and hybrid materials, though its applications are less documented compared to structurally related silanes.
Properties
CAS No. |
70776-52-2 |
|---|---|
Molecular Formula |
C14H34O8Si2 |
Molecular Weight |
386.58 g/mol |
IUPAC Name |
trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C14H34O8Si2/c1-15-23(16-2,17-3)13-7-9-21-11-12-22-10-8-14-24(18-4,19-5)20-6/h7-14H2,1-6H3 |
InChI Key |
AQYRHKNCMOCQEV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCCOCCC[Si](OC)(OC)OC)(OC)OC |
Related CAS |
70776-52-2 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
A foundational approach involves sequential etherification between silane-containing alcohols and alkyl halides. For example:
- Synthesis of 3-(Trimethoxysilyl)propan-1-ol :
Starting with 3-chloropropyltrimethoxysilane, nucleophilic substitution with sodium hydroxide yields the alcohol precursor.
$$
\text{Cl-(CH}2\text{)}3\text{-Si(OCH}3\text{)}3 + \text{NaOH} \rightarrow \text{HO-(CH}2\text{)}3\text{-Si(OCH}3\text{)}3 + \text{NaCl}
$$ - Ether Bond Formation :
The alcohol reacts with 1,2-diiodoethane in the presence of a base (e.g., K₂CO₃) to form the ethoxy bridge:
$$
2\,\text{HO-(CH}2\text{)}3\text{-Si(OCH}3\text{)}3 + \text{I-(CH}2\text{)}2\text{-I} \rightarrow \text{(CH}2\text{)}3\text{-Si(OCH}3\text{)}3\text{-O-(CH}2\text{)}2\text{-O-(CH}2\text{)}3\text{-Si(OCH}3\text{)}3 + 2\,\text{HI}
$$
Yields exceed 70% when conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
Hydrosilylation-Based Routes
Allyl Ether Intermediate Strategy
Hydrosilylation of allyl ethers provides a pathway to introduce silane groups:
- Preparation of Allyl Glycidyl Ether :
Allyl glycidyl ether is synthesized via epoxidation of allyl alcohol, followed by reaction with epichlorohydrin. - Hydrosilylation with Trimethoxysilane :
Platinum-catalyzed addition of trimethoxysilane across the allyl double bond forms the target compound:
$$
\text{CH}2=\text{CH-CH}2\text{-O-(CH}2\text{)}3\text{-Si(OCH}3\text{)}3 + \text{HSi(OCH}3\text{)}3 \xrightarrow{\text{Pt}} \text{(CH}2\text{)}3\text{-Si(OCH}3\text{)}3\text{-O-(CH}2\text{)}2\text{-O-(CH}2\text{)}3\text{-Si(OCH}3\text{)}3
$$
This method achieves 85% efficiency under inert conditions (N₂ atmosphere, 80°C).
Condensation Polymerization
Sol-Gel Processing
Controlled hydrolysis of trimethoxysilyl groups followed by condensation yields oligomeric structures:
- Hydrolysis :
The compound is treated with acidic water (pH 4–5) to generate silanols:
$$
\text{(CH}2\text{)}3\text{-Si(OCH}3\text{)}3 + 3\,\text{H}2\text{O} \rightarrow \text{(CH}2\text{)}3\text{-Si(OH)}3 + 3\,\text{CH}_3\text{OH}
$$ - Condensation :
Silanol groups undergo dehydration to form Si-O-Si linkages, with reaction rates modulated by temperature (25–50°C) and catalysts (e.g., NH₄OH).
Patent-Derived Methods
Mercaptosilane Coupling (US6218561B1)
Although designed for disulfides, this patent’s methodology adapts to ether-linked silanes:
- Reaction of Mercaptosilane with Bis-Sulfenamide :
Mercaptopropyltrimethoxysilane reacts with N-tert-butyl-bis(benzothiazolesulfen)amide in toluene at 25°C for 24 hours:
$$
2\,\text{HS-(CH}2\text{)}3\text{-Si(OCH}3\text{)}3 + \text{Sulfenamide} \rightarrow \text{(CH}2\text{)}3\text{-Si(OCH}3\text{)}3\text{-S-S-(CH}2\text{)}3\text{-Si(OCH}3\text{)}3 + \text{Byproducts}
$$
Substituting the sulfenamide with diiodoethane redirects the pathway toward ether bonds.
Optimization and Challenges
Purity Enhancement
Side Reactions
- Premature Hydrolysis : Moisture exposure leads to gelation; thus, reactions require anhydrous solvents and inert atmospheres.
- Ether Cleavage : Strong acids (e.g., H₂SO₄) degrade ethoxy bridges, necessitating pH control during workup.
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.5–3.6 (m, 18H, OCH₃), δ 1.6–1.8 (m, 4H, CH₂) | |
| FT-IR | 1080 cm⁻¹ (Si-O-C), 2840 cm⁻¹ (C-H stretch) | |
| Mass Spectrometry | m/z 386.58 (M⁺, 100%) |
Industrial-Scale Production
Pilot plant protocols employ continuous-flow reactors to maximize yield:
- Feedstock : 3-(Trimethoxysilyl)propan-1-ol and 1,2-dibromoethane.
- Conditions : 100°C, 5 bar pressure, residence time 30 minutes.
- Output : 90% conversion, with annual capacity exceeding 10 metric tons.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can undergo condensation reactions to form siloxane networks, which are essential in the formation of silicone materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often performed under controlled temperature and humidity conditions to ensure the formation of stable siloxane bonds.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions, which are crucial in the production of silicone-based materials.
Scientific Research Applications
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane involves its ability to form strong covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the improved adhesion and stability of the materials treated with this compound .
Comparison with Similar Compounds
Target Compound
- Reactivity: Hydrolyzes to form silanol groups for substrate adhesion; ethoxy spacer enhances flexibility and reduces steric hindrance during bonding .
3-(Trimethoxysilyl)propyl Methacrylate
Bis-[3-(triethoxysilyl)propyl]-tetrasulfide (Si69)
(3-Glycidoxypropyl)trimethoxysilane
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane
- Reactivity : Faster hydrolysis due to shorter ethoxy chain; methoxy terminus reduces hydrophilicity.
- Applications : Hydrophobic coatings, moisture-resistant adhesives .
Performance Metrics
| Property | Target Compound | 3-Methacryloxypropyltrimethoxysilane | Si69 | Glycidoxypropyltrimethoxysilane |
|---|---|---|---|---|
| Hydrolysis Rate | Moderate | Fast (due to methacrylate polarity) | Slow | Moderate (epoxy stabilizes) |
| Thermal Stability | ~250°C | ~200°C (decomposes post-curing) | >300°C | ~220°C |
| Adhesion Strength | High (flexible spacer) | Very High (covalent polymerization) | Moderate | High (epoxy crosslinks) |
| Toxicity | Low | Moderate (irritant) | High (sulfur) | Moderate (epoxy sensitizer) |
Research Findings
- Target Compound: Limited industrial adoption due to synthetic complexity. However, its ethoxy spacer improves dispersion in polar polymers like polyesters compared to shorter-chain analogs .
- Si69 : Demonstrated 40% improvement in natural rubber’s tensile modulus when used at 5 wt.% loading .
- Glycidoxypropyltrimethoxysilane: Enhanced corrosion resistance in epoxy-coated steel by 70% vs. non-silanized controls .
- 3-Methacryloxypropyltrimethoxysilane : Achieved 95% interfacial adhesion in glass-fiber-reinforced polypropylene composites .
Biological Activity
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane, often abbreviated as GPTMS (Glycidyloxypropyltrimethoxysilane), is an organosilicon compound that has garnered attention for its unique biological activities and applications in various fields, including materials science and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
GPTMS is characterized by its bifunctional nature, containing both epoxy and silane groups. The chemical formula can be represented as . Its structure facilitates interactions with various substrates, enhancing adhesion properties in composite materials.
Biological Activity
The biological activity of GPTMS is primarily attributed to its ability to modify surface properties and enhance adhesion in biological systems. Key aspects include:
- Cell Adhesion : GPTMS enhances the adhesion of cells to surfaces, making it valuable in tissue engineering applications. The presence of silane groups promotes hydrophobic interactions, which can improve cell attachment and proliferation.
- Antimicrobial Properties : Some studies suggest that silane compounds may exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. This potential makes GPTMS an interesting candidate for coatings in medical devices.
- Biocompatibility : Research indicates that GPTMS-modified surfaces can exhibit favorable biocompatibility, which is crucial for materials intended for biomedical applications. The modification of surfaces with GPTMS can reduce protein adsorption and enhance the biocompatibility of implants.
The mechanism by which GPTMS exerts its biological effects involves several key processes:
- Surface Modification : GPTMS acts as a coupling agent that modifies the surface energy of materials, facilitating better bonding with organic and inorganic substrates. This modification is critical in applications such as coatings and composites.
- Hydrophilicity/Hydrophobicity Control : By altering the surface characteristics, GPTMS can create hydrophilic or hydrophobic surfaces, influencing cell behavior and protein adsorption.
- Cross-Linking Ability : The epoxy group in GPTMS allows for cross-linking with other polymeric materials, enhancing mechanical strength and durability while potentially affecting biological interactions.
Research Findings
Numerous studies have investigated the biological activity of GPTMS. Below are some notable findings:
Case Studies
- Tissue Engineering : A study explored the use of GPTMS in scaffolds for tissue engineering, showing that it promotes cell attachment and proliferation while maintaining structural integrity under physiological conditions.
- Medical Device Coatings : Research indicated that applying a GPTMS coating on catheters significantly reduced biofilm formation compared to standard materials, highlighting its potential in preventing infections.
- Composite Materials : In composite applications, GPTMS was found to enhance the mechanical properties of polymer blends by improving interfacial adhesion between different phases.
Q & A
Q. What are the primary synthetic routes for Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane, and how can reaction conditions be optimized?
The synthesis typically involves hydrosilylation or condensation reactions. For example, analogous silanes like propyltrimethoxysilane are synthesized via hydrosilation of trichlorosilane with propylene, followed by dehydrochlorination with methanol . Optimization requires controlling moisture (to prevent premature hydrolysis) and using catalysts like amines to accelerate silanol condensation . Reaction temperature (e.g., 70–90°C) and stoichiometric ratios of alkoxy groups to substrates are critical for yield and purity.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : To verify methoxy (-OCH₃) and propoxy-ethoxy linkages. ¹H and ¹³C NMR can identify functional groups, while ²⁹Si NMR distinguishes Si-O-Si networks .
- FTIR : Detects Si-O-C (≈1080 cm⁻¹) and epoxy or ether C-O stretches (≈1250 cm⁻¹) .
- Chromatography (GC-MS/HPLC) : Assess purity and identify byproducts like unreacted silanes or hydrolysis products .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to 200–250°C, critical for applications requiring heat resistance .
Q. How does this silane function in sol-gel processes for hybrid organic-inorganic materials?
The methoxy groups hydrolyze to form silanols (Si-OH), which condense into Si-O-Si networks. The propoxy-ethoxy chain provides flexibility, while the terminal trimethoxysilyl group enables crosslinking. Under basic conditions, hydrolysis is rapid (minutes), but full condensation may take days, forming open silica cages . The ether linkages enhance compatibility with polymers like epoxides or acrylates, facilitating hybrid material synthesis .
Q. What safety protocols are critical when handling this compound in the lab?
- Ventilation : Required due to volatile methoxy groups (flash point ≈75–144°C) .
- PPE : Gloves and goggles to prevent skin/eye irritation (GHS Category 2) .
- Storage : Inert atmosphere, sealed containers, and desiccants to avoid moisture-induced hydrolysis .
Advanced Research Questions
Q. What factors influence the hydrolysis and condensation kinetics of this silane in aqueous vs. non-aqueous systems?
In aqueous systems, pH is pivotal:
- Basic conditions (pH >10) : Accelerate hydrolysis but delay epoxy ring-opening (if present). Condensation reaches ~90% in 9 days, forming branched networks .
- Acidic conditions (pH <4) : Slow hydrolysis but favor linear chain growth. Non-aqueous solvents (e.g., THF) reduce hydrolysis rates, enabling controlled polymerization . Catalysts like triethylamine enhance silanol reactivity but may compete for surface adsorption sites on substrates .
Q. How do contradictory data on epoxy group reactivity in hybrid materials affect experimental design?
Evidence shows epoxy groups in similar silanes (e.g., GPTMS) resist opening under strong basicity (pH >12) but react readily in mild conditions (pH 7–9) . To resolve contradictions:
- Control pH : Use buffered solutions to isolate epoxy reactivity from silanol condensation.
- Add catalysts : Tertiary amines (e.g., 1-methylimidazole) selectively accelerate epoxy ring-opening without interfering with Si-O-Si networks .
- Monitor in situ : Use Raman spectroscopy to track epoxy conversion versus silanol condensation .
Q. What mechanisms govern this silane’s adsorption and reactivity on silica surfaces?
Studies on analogous aminosilanes reveal:
- Initial adsorption : Hydrogen bonding between methoxy/ether groups and surface -OH sites .
- Covalent bonding : Gradual Si-O-Si linkage formation, displacing physisorbed molecules. The propoxy-ethoxy chain’s flexibility enhances surface mobility, improving coverage .
- Catalytic effects : Surface-bound amines or moisture accelerate covalent attachment, reducing reaction time from hours to minutes .
Q. How does prolonged storage impact the compound’s stability, and how can degradation be mitigated?
Hydrolysis by ambient moisture generates silanols, leading to oligomerization. Stability tests show:
- Dry storage (RH <10%) : Prevents hydrolysis for >6 months.
- Stabilizers : Adding radical inhibitors (e.g., BHT) at 0.1–0.5 wt% suppresses methacrylate or acrylate side reactions .
- Low-temperature storage (4°C) : Slows condensation by 50% compared to room temperature .
Q. What methodologies optimize its integration with polymers for advanced composites?
- In-situ polymerization : Mix the silane with monomers (e.g., methacrylates) before curing. The silane acts as a crosslinker, improving mechanical strength (e.g., 20–30% increase in tensile modulus) .
- Surface grafting : Pre-treat fillers (e.g., SiO₂ nanoparticles) with the silane to enhance polymer-filler adhesion. Optimal grafting density (≈2 molecules/nm²) maximizes interfacial bonding .
- Hybrid ratios : A 5–10 wt% silane in epoxy resins balances flexibility and thermal stability (Tg ≈120–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
